molecular formula C11H17N2O4PS B167003 Amiprofos-methyl CAS No. 36001-88-4

Amiprofos-methyl

Cat. No.: B167003
CAS No.: 36001-88-4
M. Wt: 304.30 g/mol
InChI Key: VHEWQRWLIDWRMR-UHFFFAOYSA-N
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Description

Amiprofos-methyl is an organophosphate herbicide known for its selective action against weeds. It is primarily used in agricultural settings to control unwanted vegetation in crops such as maize. The compound is characterized by its ability to inhibit microtubule polymerization in plant cells, which disrupts cell division and growth .

Mechanism of Action

Amiprofos-methyl, also known as Amiprofos methyl or APM, is a phosphoric amide herbicide . This compound has a significant impact on plant growth and development, and its mechanism of action is multifaceted, involving several biochemical pathways and processes.

Target of Action

The primary target of this compound is the tubulin in plants . Tubulin is a globular protein that polymerizes to form microtubules, which are essential components of the cell’s cytoskeleton. They play a crucial role in maintaining cell shape, enabling intracellular transport, and facilitating cell division .

Mode of Action

This compound acts by inhibiting the polymerization of tubulin , thereby disrupting the formation of microtubules . This inhibition is dose-dependent and reversible . It’s important to note that the anti-tubulin effects of this compound are specific to plants, as it has no effect on bovine brain tubulin polymerization .

Biochemical Pathways

By inhibiting tubulin polymerization, this compound disrupts the normal functioning of the cytoskeleton, which in turn affects various cellular processes. For instance, it can decrease root and shoot length in barley (H. vulgare) and inhibit calcium accumulation in corn mitochondria . It also induces a 3-fold increase in the rate of calcium efflux from rat liver mitochondria .

Pharmacokinetics

Its solubility in various solvents such as dmf, dmso, and ethanol has been reported . These properties can influence the compound’s bioavailability and its overall effectiveness as a herbicide.

Result of Action

The inhibition of tubulin polymerization by this compound leads to a disruption in cell division and growth, resulting in decreased root and shoot length in plants . It also affects calcium dynamics within cells, which can have various downstream effects on cellular processes .

Biochemical Analysis

Biochemical Properties

Amiprofos-methyl plays a significant role in biochemical reactions. It is known to inhibit the polymerization of tubulin, a globular protein that is a key component of the cytoskeleton . This interaction with tubulin disrupts the formation of microtubules, which are essential for various cellular processes including cell division and intracellular transport .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It has been observed to reversibly decrease the root and shoot length of H. vulgare, a model plant species . This compound also inhibits the in vitro polymerization of Rosa tubulin in a dose-dependent manner . At a concentration of 0.1 μM, this compound completely inhibits tubulin polymerization in Hemanthus endosperm cells .

Molecular Mechanism

The mechanism of action of this compound is primarily through its interaction with tubulin. It competitively inhibits the binding of other molecules to tubulin, thereby preventing the polymerization of tubulin into microtubules . This disruption of microtubule dynamics can lead to a variety of effects at the cellular level, including changes in cell shape and impaired cell division .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, in plant cell suspension cultures sensitive to this herbicide, concentrations of 1 to 3 μM this compound completely depolymerized both cortical and mitotic microtubule arrays within 1 hour . Recovery from this compound treatment occurred as early as 5 minutes after removal of the compound, with complete microtubule arrays found within 22 hours after drug removal .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it is known that this compound is moderately toxic to mammals . It is considered to be an acetyl cholinesterase inhibitor, which can lead to a variety of neurological effects

Preparation Methods

Synthetic Routes and Reaction Conditions: Amiprofos-methyl is synthesized through a multi-step chemical process. The synthesis involves the reaction of O-methyl O-(2-nitro-p-tolyl) phosphoramidothioate with isopropylamine. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the final product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions. The process is optimized to maximize efficiency and minimize waste. The final product is then purified and formulated for agricultural use .

Chemical Reactions Analysis

Types of Reactions: Amiprofos-methyl undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include phosphoric acid derivatives, oxidized metabolites, and substituted phosphoramidothioates .

Scientific Research Applications

Amiprofos-methyl has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique in its high specificity for plant microtubules, making it highly effective in controlling weed growth without significantly affecting non-target organisms. Its reversible action on microtubules also allows for detailed studies on cell division dynamics in plants .

Properties

IUPAC Name

N-[methoxy-(4-methyl-2-nitrophenoxy)phosphinothioyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N2O4PS/c1-8(2)12-18(19,16-4)17-11-6-5-9(3)7-10(11)13(14)15/h5-8H,1-4H3,(H,12,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHEWQRWLIDWRMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OP(=S)(NC(C)C)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N2O4PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4041600
Record name Amiprofos-methyl
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36001-88-4
Record name Amiprophos-methyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36001-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Amiprofos-methyl [ISO]
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Record name Amiprofos-methyl
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=313446
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Record name Amiprofos-methyl
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Record name O-methyl O-(4-methyl-2-nitrophenyl) isopropylthiophosphoramidate
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Record name AMIPROFOS-METHYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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